3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile
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Overview
Description
The compound “3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile” is a pyrrole derivative. Pyrrole is a colorless volatile liquid that darkens immediately upon exposure to air and polymerizes in light . Pyrrole derivatives are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, photographic chemicals, perfumes, and other organic compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization . The Paal–Knorr reaction is another common method for synthesizing pyrrole derivatives .Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms. The nitrogen atom contributes one pair of electrons to the aromatic π-electron system, making pyrrole aromatic .Chemical Reactions Analysis
Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For example, they can participate in condensation reactions with carboxylic acids and amines . They can also undergo oxidative aromatization in the presence of suitable catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary depending on their specific structure. For example, “5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid” has a molecular weight of 153.14 and a melting point of 254-256 degrees Celsius .Mechanism of Action
Safety and Hazards
Future Directions
Given the diverse biological activities of pyrrole derivatives, there is significant interest in further exploring this class of compounds for potential therapeutic applications. Future research may focus on the design and synthesis of new pyrrole derivatives, as well as the investigation of their biological activities and mechanisms of action .
properties
IUPAC Name |
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-8(3-2-4-10)5-11-9(7)6-12/h5-6,11H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWRIPIBVYARBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1CCC#N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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